molecular formula C8H9BrS B1581988 2-Bromoethyl phenyl sulfide CAS No. 4837-01-8

2-Bromoethyl phenyl sulfide

Cat. No. B1581988
CAS RN: 4837-01-8
M. Wt: 217.13 g/mol
InChI Key: UEFBOQYLXLEJSM-UHFFFAOYSA-N
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Description

2-Bromoethyl phenyl sulfide is an organic compound used to make other chemicals and as a pharmaceutical intermediate . It is a clear liquid that can range in color from colorless to yellow, green, brown, dark brown, or grey .


Molecular Structure Analysis

The molecular formula of 2-Bromoethyl phenyl sulfide is C8H9BrS . The structure includes a benzene ring with a two-carbon chain attached, which is further connected to a sulfur atom .


Physical And Chemical Properties Analysis

2-Bromoethyl phenyl sulfide is a liquid at room temperature . It has a molecular weight of 217.12600, a density of 1.44g/cm3, and a boiling point of 261.7ºC at 760mmHg . It is insoluble in water .

Scientific Research Applications

Synthon Preparation

2-Bromoethyl phenyl sulfide's derivatives, like 2-phenylthio-3-bromopropene, have been prepared and utilized as valuable synthons in organic synthesis. For instance, 2-phenylthio-3-bromopropene, obtained through a rearrangement process involving allyl phenyl sulfide, has been used as an annulating agent and in the synthesis of various synthons like 2,3-bis(phenylthio)propene (Chen et al., 2006).

Halogenation Studies

Halogenation reactions of vinyl(phenyl) sulfides, including those related to 2-bromoethyl phenyl sulfide, have been studied. Research on the bromination and chlorination of these compounds has provided insights into the formation of various halogenated products and the mechanisms of these reactions (Shainyan et al., 1992).

Stereoselective Synthesis

The stereoselective synthesis of compounds like (Z)-2-bromo-2-CF3-vinyl phenyl sulfide showcases the utility of 2-bromoethyl phenyl sulfide derivatives in creating specific molecular configurations. This approach is significant in producing various compounds with precise stereochemistry, essential in many chemical and pharmaceutical applications (Fukuda et al., 2019).

Biotransformation Studies

Biotransformation of organic sulfides, including derivatives of 2-bromoethyl phenyl sulfide, has been explored using specific microbial species. Such studies contribute to understanding enzymatic reactions and potential applications in biocatalysis and environmental remediation (Holland et al., 1996).

Allylation of Aldehydes

2-Phenylthioallylation of aldehydes using derivatives of 2-bromoethyl phenyl sulfide represents another application in organic synthesis. This method demonstrates the utility of these compounds in forming carbon-carbon bonds, a fundamental process in synthetic chemistry (Masuyama et al., 2003).

Safety And Hazards

Exposure to 2-Bromoethyl phenyl sulfide should be minimized. It may cause irritation upon skin and eye contact and may be harmful if inhaled or ingested . It is recommended to always follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

properties

IUPAC Name

2-bromoethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFBOQYLXLEJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197497
Record name ((2-Bromoethyl)thio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl phenyl sulfide

CAS RN

4837-01-8
Record name [(2-Bromoethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2-Bromoethyl)thio)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((2-Bromoethyl)thio)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-bromoethyl)thio]benzene
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Synthesis routes and methods

Procedure details

33 g of thiophenol were dissolved in a solution of 6.9 g of sodium in 120 ml of ethanol and the solution was added dropwise to 129 ml of 1,2-dibromoethane. The mixture was heated under reflux for 1 hour and cooled and 250 ml of ether were added. The salt which had precipitated out was filtered off. The filtrate was concentrated and the evaporation residue was fractionated. 55.4 g of a colourless oil with a boiling point of 125° to 130° C. under 12 mm Hg were obtained.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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